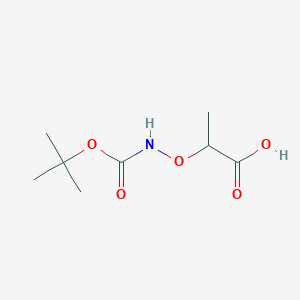

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid

Description

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid is a derivative of propanoic acid featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group at the C2 position. Its structure comprises a central propanoic acid backbone (CH3-CH(CO2H)-) with an ether-linked Boc-protected amine (-O-NH-Boc) on the second carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective moiety for amines. The ether linkage distinguishes it from conventional Boc-protected amino acids (e.g., Boc-alanine), offering unique reactivity and stability profiles .

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYLENBEAWHHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ONC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the condensation of O-(carboxymethyl)hydroxylamine and di-tert-butyl dicarbonate (Boc2O) .

Industrial Production Methods

In industrial settings, the production of this compound often utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid undergoes several types of reactions, including:

Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.

Substitution: The addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate.

Common Reagents and Conditions

Di-tert-butyl dicarbonate: Used for the addition of the Boc group to amines.

Potassium permanganate: Used for the oxidation of N-protected β-aminoalcohol.

Trifluoroacetic acid: Used for the removal of the Boc group.

Major Products Formed

The major products formed from these reactions include Boc-protected amines and the corresponding deprotected amines after the removal of the Boc group .

Scientific Research Applications

Synthesis of Peptides and Proteins

One of the primary applications of 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid is in the synthesis of peptides and proteins. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective protection of the amino group during peptide chain formation. This strategy is crucial for constructing complex peptides with specific functionalities.

- Selective Protection and Deprotection : The Boc group protects the amino group (NH2), enabling chemists to modify other functional groups within the peptide sequence without interference. Once the peptide chain is formed, the Boc group can be removed under mild acidic conditions, revealing a free amino group for further reactions or modifications.

- Case Study : In a study involving dipeptide synthesis, Boc-protected amino acids were utilized as starting materials with coupling reagents to enhance amide formation. This approach yielded satisfactory results in a short reaction time, demonstrating the efficiency of using Boc-protected amino acids in peptide synthesis .

Chemical Modification of Biomolecules

The reactive nature of this compound allows for its conjugation to various biomolecules, which is essential for enhancing their properties and functionalities.

- Conjugation with Antibodies : By linking N-Boc-alanine to antibodies, researchers can improve stability and targeting specificity. This modification can enhance therapeutic effects and reduce side effects in drug delivery systems.

- Drug Delivery Systems : The compound can also be integrated into drug carriers to facilitate controlled drug release. This application is particularly valuable in developing targeted therapies for diseases such as cancer.

Development of Ionic Liquids

Recent advancements have seen the incorporation of tert-butoxycarbonyl-protected amino acids into ionic liquids, expanding their applicability in organic synthesis.

- Ionic Liquid Applications : Research indicates that tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) serve as effective starting materials in dipeptide synthesis. These ionic liquids exhibit unique properties that enhance reaction yields without requiring additional base .

Comparison with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique characteristics that influence their reactivity and applications. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 2-Aminopropanoic Acid | Basic amino acid structure | Naturally occurring amino acid |

| 2-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid | Methyl substitution on the amino group | Increased lipophilicity |

| (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid | Phenyl substitution | Potential for enhanced biological activity |

This comparison highlights the versatility of the Boc protecting group and its role in modifying biological activity while maintaining structural integrity.

Mechanism of Action

The mechanism by which 2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid exerts its effects involves the formation of a carbamate protecting group. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide to take care of the amine . The removal of the Boc group is achieved with a strong acid such as trifluoroacetic acid, leading to the formation of the corresponding deprotected amine .

Comparison with Similar Compounds

N-Boc-L-Alanine (2-((tert-Butoxycarbonyl)Amino)Propanoic Acid)

- Synthesis : Typically involves coupling Boc-anhydride (Boc2O) with L-alanine in basic conditions, yielding >90% purity .

- Reactivity : The amine is directly accessible after Boc deprotection (e.g., via trifluoroacetic acid).

- Applications : Widely used in peptide synthesis due to its straightforward deprotection and compatibility with solid-phase methods .

3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid

- Structure : Boc-protected amine on C3 with a methyl group at C2.

- Synthesis: Achieved via rhodium-catalyzed hydrogenation of cyano esters followed by Boc protection (72% yield) .

- Key Difference : The methyl group enhances steric hindrance, reducing reactivity in coupling reactions compared to the target compound .

Aminooxy-Functionalized Derivatives

2-((3-Cyclopentyl-N-Methylpropanamido)Oxy)-2-Methylpropanoic Acid (1u)

- Structure : Amidooxy group with a cyclopentyl substituent and methyl branching.

- Synthesis : Generated via GP3 reaction (30% yield), involving amidation of a pre-functionalized acid .

- Comparison : The bulky cyclopentyl group reduces solubility in polar solvents (e.g., water), whereas the target compound’s Boc group offers better hydrophobicity-balancing properties .

2-(((tert-Butoxycarbonyl)(3-(1-(tert-Butoxycarbonyl)Piperidin-4-yl)Propyl)Amino)Oxy)-2-Methylpropanoic Acid (1w)

- Structure: Dual Boc protection on both the aminooxy group and a piperidine ring.

- Synthesis : Multi-step route using GP5 methodology (47% yield) with HPLC purification .

- Applications : Used in complex molecule assembly, leveraging the stability of Boc groups under basic conditions .

Thioether and Aryl-Substituted Analogues

(R)-2-((tert-Butoxycarbonyl)Amino)-3-(tert-Butylthio)Propanoic Acid

2-((tert-Butoxycarbonyl)Amino)-3-(o-Tolyl)Propanoic Acid

- Structure : Aromatic o-tolyl group at C3.

- Applications : Used in kinase inhibitor research; the aryl group enhances π-π stacking in target binding .

Comparative Data Table

*Estimated based on analogous syntheses in and .

Biological Activity

2-(((Tert-butoxycarbonyl)amino)oxy)propanoic acid, commonly referred to as N-Boc-alanine, is a β-amino acid derivative that plays a significant role in organic synthesis, particularly in peptide synthesis. This compound's unique structure allows it to exhibit various biological activities, making it a valuable subject of research in medicinal chemistry.

- Chemical Formula : C₉H₁₉N₃O₄

- CAS Number : 42989-90-2

- Molecular Weight : 217.26 g/mol

The tert-butoxycarbonyl (Boc) group is a protective group commonly used in the synthesis of amino acids and peptides. Its presence in this compound allows for selective reactions and stability during synthetic procedures.

Antiviral Properties

Research has indicated that compounds containing β-amino acid moieties, such as N-Boc-alanine, can exhibit antiviral properties. For instance, derivatives with similar structures have been shown to inhibit the neuraminidase enzyme of the influenza virus, which is crucial for viral replication and infectivity . This suggests that this compound may also possess similar antiviral potential.

Pharmacokinetics and Stability

A pharmacokinetic study involving related compounds showed that prodrugs designed from β-amino acids exhibited favorable stability profiles and lung retention when administered intratracheally. For example, one study reported significant retention of a β-amino acid derivative in rat lung tissue over time, indicating potential utility in pulmonary drug delivery systems .

Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-Boc-alanine | Potential antiviral and anti-inflammatory effects | |

| Compound A-87380 | Neuraminidase inhibitor | |

| MZO-2 | Suppressed TNF-α production |

Study on Lung-Retentive Prodrugs

In a study evaluating lung-retentive prodrugs, researchers synthesized derivatives from β-amino acids and assessed their pharmacokinetic properties. The study found that one compound demonstrated a half-life of approximately 25.4 hours in rat lung homogenates, suggesting effective retention and stability for therapeutic applications .

Evaluation of Antiviral Activity

Another relevant investigation highlighted the antiviral activity of heterocyclic compounds containing β-amino acids against tobacco mosaic virus (TMV). The study demonstrated that specific derivatives exhibited higher antiviral efficacy compared to standard treatments, indicating the potential for developing novel antiviral agents based on β-amino acid structures .

Q & A

Q. How can researchers optimize the synthesis of 2-(((tert-butoxycarbonyl)amino)oxy)propanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) chloride in the presence of a base like triethylamine (TEA) to prevent side reactions .

- Reaction conditions : Maintain temperatures between 0–25°C to balance reaction kinetics and stability of intermediates. Excess Boc-Cl (1.2–1.5 equivalents) ensures complete protection .

- Workup and purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization (using acetonitrile or ethyl acetate) to isolate the product. Monitor purity via TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid exposure to moisture and strong acids/bases to prevent Boc group cleavage .

- Solubility : Pre-dissolve in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For synthetic steps, use acetonitrile or THF (solubility: ~10 mM at 25°C) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify decomposition pathways (e.g., hydrolysis of the Boc group) .

Q. How can researchers address discrepancies in reported solubility and reactivity data for this compound?

- Methodological Answer :

- Solubility validation : Compare experimental solubility in multiple solvents (e.g., DMSO vs. methanol) using UV-Vis spectroscopy or HPLC. Adjust pH (e.g., 6–8) to mimic biological conditions .

- Reactivity analysis : Replicate conflicting studies under controlled conditions (temperature, solvent purity). Use NMR (¹H/¹³C) to track Boc group stability and intermediate formation .

Advanced Research Questions

Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural elucidation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm stereochemistry and functional groups .

- Purity assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–254 nm .

- Degradation profiling : LC-MS/MS to identify byproducts (e.g., tert-butyl alcohol from Boc cleavage) under acidic/basic conditions .

Q. How can researchers design mechanistic studies to evaluate the Boc group's stability during peptide coupling reactions?

- Methodological Answer :

- Kinetic studies : Monitor Boc deprotection rates via in-situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) under varying pH (1–5) and temperature (25–50°C) .

- Competitive coupling : Compare coupling efficiency using Boc-protected vs. Fmoc-protected analogs with HOBt/DIC activation. Analyze yields via LC-MS .

Q. What strategies are effective for incorporating this compound into in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation : Prepare stable suspensions using 0.5% carboxymethyl cellulose (CMC) or PEG-400 for oral administration. Validate bioavailability via LC-MS plasma profiling .

- Metabolite tracking : Use isotopic labeling (e.g., ¹³C-Boc) to trace metabolic pathways in rodent models .

Data Contradiction and Troubleshooting

Q. How should researchers resolve conflicts between reported biological activities of derivatives?

- Methodological Answer :

- Dose-response validation : Re-test compounds at standardized concentrations (e.g., 1–100 µM) in cell-based assays (e.g., IC50 for enzyme inhibition) .

- Structural confirmation : Re-synthesize disputed derivatives and verify structures via X-ray crystallography or NOESY NMR .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.